

Unveiling Bisandrographolide C: A Technical Guide to its Discovery and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of **Bisandrographolide C**, a novel diterpenoid dimer derived from the medicinal plant Andrographis paniculata. This document consolidates key data and methodologies to support further research and development efforts targeting this promising natural product.

Introduction

Andrographis paniculata, a plant with a long history in traditional medicine, is a rich source of bioactive diterpenoids.[1][2][3] Among these, **Bisandrographolide C** has emerged as a compound of interest due to its unique dimeric structure and biological activities. It is an unusual dimer of an ent-labdane diterpenoid.[4][5] This guide details the scientific journey of its discovery, from extraction to the characterization of its interaction with specific cellular targets.

Physicochemical Properties

Bisandrographolide C is a diterpenoid dimer with the molecular formula $C_{40}H_{56}O_8$ and a molecular weight of 664.87 g/mol .[6][7]

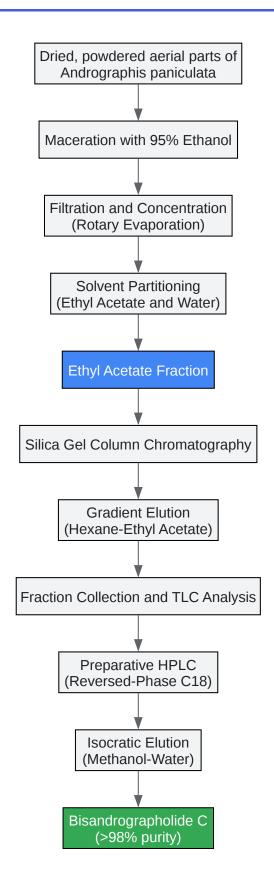


Property	Value	Reference
Molecular Formula	C40H56O8	[6][7]
Molecular Weight	664.87 g/mol	[6][7]
Class	ent-Labdane Diterpenoid Dimer	[4][5]

Experimental Protocols Isolation and Purification of Bisandrographolide C

The isolation of **Bisandrographolide C** from Andrographis paniculata involves a multi-step process of extraction and chromatographic separation. The following is a representative protocol based on established methods for isolating diterpenoids from this plant species.





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Caption: General workflow for the isolation of **Bisandrographolide C**.

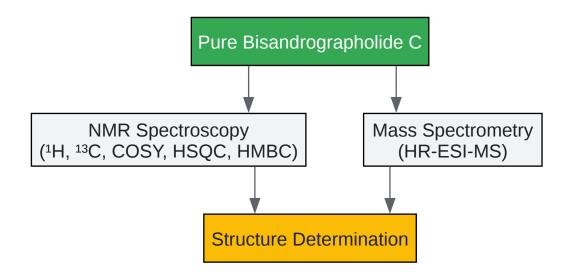


Methodology:

- Extraction: The air-dried and powdered aerial parts of Andrographis paniculata are macerated with 95% ethanol at room temperature. The solvent is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively
 with ethyl acetate. The ethyl acetate fraction, enriched with diterpenoids, is collected and
 concentrated.
- Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel
 column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate,
 starting with a low polarity mixture and gradually increasing the polarity. Fractions are
 collected and monitored by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known diterpenoid dimers are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a methanolwater mobile phase to yield pure Bisandrographolide C.

Structural Elucidation

The chemical structure of **Bisandrographolide C** was determined using a combination of spectroscopic techniques.



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Caption: Workflow for the structural elucidation of Bisandrographolide C.

Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule. 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to establish the connectivity between protons and carbons, and to piece together the dimeric structure.
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is
 used to determine the exact molecular weight and elemental composition of the molecule,
 confirming the molecular formula as C₄₀H₅₆O₈.

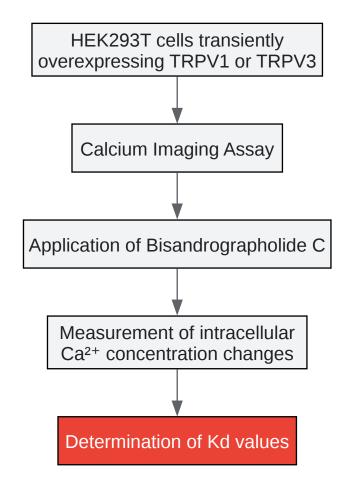
Spectroscopic Data:

Technique	Key Observations	
¹ H NMR	Reveals the number and types of protons and their neighboring environments.	
¹³ C NMR	Indicates the number of carbon atoms and their chemical shifts, suggesting the presence of diterpenoid skeletons.	
HR-ESI-MS	Provides the precise mass-to-charge ratio, confirming the molecular formula.	

Biological Activity Assays

The interaction of **Bisandrographolide C** with Transient Receptor Potential Vanilloid (TRPV) channels was investigated using a calcium imaging assay in HEK293T cells overexpressing the respective channels.





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Caption: Experimental workflow for the TRPV channel activation assay.

Methodology:

- Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3 channels.
- Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Compound Application: Bisandrographolide C at various concentrations is applied to the cells.
- Fluorescence Measurement: Changes in intracellular calcium concentration upon compound application are monitored using a fluorescence microscope.



 Data Analysis: The dose-response curves are generated, and the dissociation constants (Kd) are calculated.

The protective effect of **Bisandrographolide C** against hypoxia-reoxygenation (H/R) injury in cardiomyocytes was also evaluated.[1][2]

Methodology:

- Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from neonatal rats or mice.
- Hypoxia Induction: The isolated cardiomyocytes are subjected to a period of hypoxia in a specialized chamber with low oxygen tension.
- Reoxygenation and Treatment: Following the hypoxic period, the cells are returned to normoxic conditions, and Bisandrographolide C is added to the culture medium.
- Cell Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by staining with propidium iodide and calcein-AM.

Results and Data Summary Biological Activity

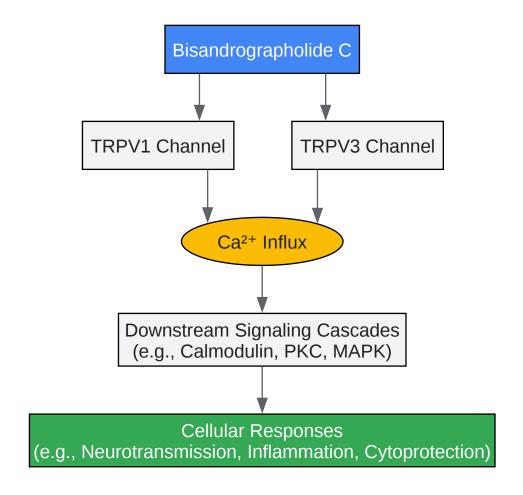
Bisandrographolide C has been identified as an activator of TRPV1 and TRPV3 channels.[4] [5] It has also been shown to protect cardiomyocytes from hypoxia-reoxygenation injury.[4][5]

Target	Activity	Quantitative Data (Kd)	Reference
TRPV1	Activator	289 μΜ	[4][5]
TRPV3	Activator	341 μΜ	[4][5]
Cardiomyocytes	Protective against H/R injury	-	[4][5]

Signaling Pathways



Bisandrographolide C directly activates TRPV1 and TRPV3, which are non-selective cation channels. The activation of these channels leads to an influx of cations, primarily Ca²⁺, into the cell. This increase in intracellular Ca²⁺ can trigger a variety of downstream signaling cascades.



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